Sappanone A

Description

Structure

3D Structure

Properties

CAS No. |

102067-84-5; 104778-14-5 |

|---|---|

Molecular Formula |

C16H12O5 |

Molecular Weight |

284.267 |

IUPAC Name |

(3E)-3-[(3,4-dihydroxyphenyl)methylidene]-7-hydroxychromen-4-one |

InChI |

InChI=1S/C16H12O5/c17-11-2-3-12-15(7-11)21-8-10(16(12)20)5-9-1-4-13(18)14(19)6-9/h1-7,17-19H,8H2/b10-5+ |

InChI Key |

KVYZXXBTJHJISR-BJMVGYQFSA-N |

SMILES |

C1C(=CC2=CC(=C(C=C2)O)O)C(=O)C3=C(O1)C=C(C=C3)O |

solubility |

not available |

Origin of Product |

United States |

Foundational & Exploratory

What is the chemical structure of Sappanone A?

An In-depth Technical Guide to Sappanone A for Researchers and Drug Development Professionals

Introduction

This compound is a homoisoflavanone, a class of natural phenolic compounds, primarily isolated from the heartwood of Caesalpinia sappan L.[1][2]. This molecule has garnered significant attention within the scientific community for its diverse pharmacological activities, including potent anti-inflammatory, antioxidant, and anti-apoptotic properties[1][3]. Its multifaceted biological effects are attributed to its ability to modulate key cellular signaling pathways, making it a promising candidate for therapeutic development in various inflammation-related diseases, cardiovascular conditions, and neurodegenerative disorders[1][4][5]. This document provides a comprehensive overview of the chemical structure, biological activities, and mechanisms of action of this compound, tailored for researchers, scientists, and professionals in drug development.

Chemical Structure and Properties

This compound is characterized by a C16-isoflavonoid skeleton. Its chemical identity is well-defined through various analytical techniques.

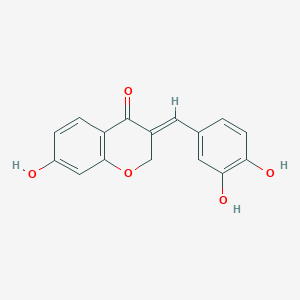

Figure 1. 2D Chemical Structure of this compound. Source: PubChem CID 9817274.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₁₆H₁₂O₅ | [1][3][6] |

| Molecular Weight | 284.26 g/mol | [6][7] |

| IUPAC Name | (3E)-3-[(3,4-dihydroxyphenyl)methylidene]-7-hydroxychromen-4-one | [6][8] |

| SMILES | C1/C(=C\C2=CC(=C(C=C2)O)O)/C(=O)C3=C(O1)C=C(C=C3)O | [6][9] |

| CAS Number | 102067-84-5 | [2][6][7] |

| Appearance | Light yellow to yellow solid | [7] |

| Solubility | Soluble in DMSO, Chloroform, Dichloromethane, Ethyl Acetate, Acetone | [10][11] |

Biological Activity and Mechanism of Action

This compound exerts its biological effects by modulating several critical signaling pathways. Its primary activities are centered around anti-inflammatory, antioxidant, and anti-apoptotic functions.

Anti-inflammatory Activity

The anti-inflammatory properties of this compound are primarily mediated through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway and Phosphodiesterase 4 (PDE4)[5][7][12]. It has been shown to suppress the production of pro-inflammatory mediators such as nitric oxide (NO), prostaglandin E2 (PGE₂), tumor necrosis factor-alpha (TNF-α), and various interleukins (e.g., IL-6) in lipopolysaccharide (LPS)-stimulated macrophages[7][13].

Antioxidant Activity

The antioxidant effects of this compound are largely attributed to the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway[1][4]. By promoting the nuclear translocation of Nrf2, this compound upregulates the expression of downstream antioxidant and cytoprotective genes, including heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1)[4][10][13]. This action enhances the cellular defense against oxidative stress.

Anti-apoptotic Activity

This compound has demonstrated protective effects against apoptosis, particularly in cardiomyocytes. This is achieved through the activation of the Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (Akt)/glycogen synthase kinase-3β (GSK3β) signaling pathway, which plays a crucial role in promoting cell survival[1][3][14].

Signaling Pathway Diagrams

The following diagrams illustrate the key signaling pathways modulated by this compound.

Caption: NF-κB pathway inhibition by this compound.

Caption: Nrf2 pathway activation by this compound.

Quantitative Data Summary

The following tables summarize key quantitative findings from in vitro and in vivo studies on this compound.

Table 2: Summary of In Vitro Efficacy of this compound

| Assay/Model | Cell Line | Concentration(s) | Key Findings | Reference(s) |

| Anti-inflammatory Activity | RAW264.7 | 5-30 µM | Dose-dependent inhibition of LPS-induced NO, PGE₂, and IL-6 production. | [7][13] |

| PDE4 Inhibition | Enzyme | Not specified | Remarkable inhibition of PDE4 enzyme activity. | [12][15] |

| Antioxidant Activity (Nrf2/HO-1) | RAW264.7 | 30 µM | Induced HO-1 expression and nuclear translocation of Nrf2. | [13][16] |

| Antioxidant Activity (Lipid Peroxidation) | Mouse lung homogenate | Not specified | Reduced Fe²⁺-induced malondialdehyde (MDA) production. | [12][15] |

| Anti-apoptotic Activity | H9c2 | 5-50 µM | Enhanced cell viability after hypoxia/reoxygenation injury (peak at 25 µM). | [14] |

Table 3: Summary of In Vivo Efficacy of this compound

| Animal Model | Species | Dose(s) | Route | Key Findings | Reference(s) |

| LPS-induced Acute Lung Injury (ALI) | Mice | 25 & 50 mg/kg | i.p. | Significantly reduced levels of TNF-α and total protein in BALF and MPO activity in the lung. | [5][15] |

| LPS-induced Mortality | Mice | 50 mg/kg | i.p. | Protected C57BL/6 mice from LPS-induced mortality. | [13] |

| Myocardial Ischemia-Reperfusion Injury (MIRI) | Rats | 10, 20, & 40 mg/kg | i.p. | Dose-dependently reduced myocardial infarct size and release of CK-MB and LDH. | [4][17] |

| Carbon Tetrachloride (CCl₄)-induced Liver Fibrosis | Mice | 25, 50, & 100 mg/kg | i.p. | Attenuated liver injury, inhibited oxidative stress and apoptosis, and reversed fibrosis. | [18] |

| Diabetic Kidney Disease (DKD) | Mice | Not specified | Not specified | Ameliorated kidney damage, reduced fibrosis markers (TGF-β1, Col-IV) and inflammatory cytokines (IL-1β, TNF-α). | [19] |

Key Experimental Protocols

This section provides detailed methodologies for representative experiments cited in the literature.

Protocol 1: In Vivo Myocardial Ischemia-Reperfusion Injury (MIRI) Model

Adapted from Shi et al., 2020.[4][17]

-

Animal Model: Male Sprague-Dawley rats are used.

-

Drug Administration: this compound (SA), dissolved in a suitable vehicle, is administered intraperitoneally (i.p.) at doses of 10, 20, or 40 mg/kg one hour prior to heart isolation. Control groups receive the vehicle alone.

-

Heart Isolation and Perfusion: Rats are anesthetized, and hearts are rapidly excised and mounted on a Langendorff apparatus. Hearts are retrogradely perfused with Krebs-Henseleit (K-H) solution at a constant pressure.

-

Ischemia-Reperfusion Protocol: After a stabilization period, global ischemia is induced by stopping the perfusion for 30 minutes. This is followed by 120 minutes of reperfusion with K-H solution.

-

Infarct Size Measurement: At the end of reperfusion, the heart is frozen, sliced, and incubated with 1% triphenyltetrazolium chloride (TTC) solution. TTC stains viable myocardium red, while the infarcted area remains pale. The infarct size is quantified as a percentage of the total ventricular area using imaging software.

-

Biochemical Analysis: Coronary effluent is collected during reperfusion to measure the activity of cardiac injury markers, such as creatine kinase-MB (CK-MB) and lactate dehydrogenase (LDH), using spectrophotometric assay kits.

-

Western Blot Analysis: Ventricular tissue is homogenized to extract proteins. Protein expression levels of key signaling molecules (e.g., Keap1, Nrf2 in cytoplasmic and nuclear fractions, HO-1, NQO1) are determined by Western blotting using specific primary and secondary antibodies.

Protocol 2: In Vitro Anti-inflammatory Assay in Macrophages

Adapted from Lee et al., 2015.[13]

-

Cell Culture: Murine macrophage cell line RAW264.7 is cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.

-

Cell Treatment: Cells are seeded in plates and allowed to adhere. Subsequently, they are pre-treated with various concentrations of this compound (e.g., 5, 10, 30 µM) for 1 hour.

-

Inflammatory Stimulation: Inflammation is induced by adding lipopolysaccharide (LPS; e.g., 1 µg/mL) to the culture medium. A control group without LPS stimulation is also maintained. Cells are incubated for a specified period (e.g., 24 hours).

-

Nitric Oxide (NO) Measurement: The concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reaction assay.

-

Cytokine and Prostaglandin Measurement: Levels of IL-6 and PGE₂ in the culture supernatant are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.

-

Gene and Protein Expression Analysis: Cell lysates are collected for analysis. The expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) is determined at the mRNA level by qRT-PCR and at the protein level by Western blotting.

Conclusion

This compound is a natural homoisoflavanone with a well-characterized chemical structure and significant therapeutic potential. Its ability to concurrently modulate inflammatory (NF-κB) and oxidative stress (Nrf2) pathways makes it a compelling molecule for drug discovery and development. The quantitative data from both in vitro and in vivo studies provide a strong foundation for its efficacy in models of cardiovascular, inflammatory, and metabolic diseases. The detailed protocols and pathway diagrams presented in this guide offer a valuable resource for researchers aiming to further investigate and harness the pharmacological properties of this compound.

References

- 1. Research advances of this compound in inflammation-related diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. Frontiers | Research advances of this compound in inflammation-related diseases [frontiersin.org]

- 4. tandfonline.com [tandfonline.com]

- 5. This compound ameliorates acute lung injury through inhibiting the activation of the NF-κB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound | C16H12O5 | CID 9817274 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Phytochemical: this compound [caps.ncbs.res.in]

- 9. This compound | 102067-84-5 | CEA06784 | Biosynth [biosynth.com]

- 10. selleckchem.com [selleckchem.com]

- 11. This compound | CAS:102067-84-5 | Flavonoids | High Purity | Manufacturer BioCrick [biocrick.com]

- 12. This compound: A natural PDE4 inhibitor with dual anti-inflammatory and antioxidant activities from the heartwood of Caesalpinia sappan L - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. This compound exhibits anti-inflammatory effects via modulation of Nrf2 and NF-κB - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. This compound Protects Against Myocardial Ischemia Reperfusion Injury by Modulation of Nrf2 - PMC [pmc.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. This compound prevents diabetic kidney disease by inhibiting kidney inflammation and fibrosis via the NF-κB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

Sappanone A: A Comprehensive Technical Guide to its Natural Sources, Isolation, and Biological Context

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sappanone A is a homoisoflavanone, a class of phenolic compounds, that has garnered significant interest within the scientific community. Primarily isolated from the heartwood of Caesalpinia sappan L., this molecule has demonstrated a range of promising biological activities. These include anti-inflammatory, antioxidant, antibacterial, antifungal, and melanogenesis-inhibiting properties. Its therapeutic potential is underscored by its ability to modulate key cellular signaling pathways, such as NF-κB and Nrf2/HO-1, which are critical in inflammation and oxidative stress responses. This guide provides an in-depth overview of the natural occurrence of this compound, quantitative data on its presence in its primary source, detailed protocols for its isolation, and a visual representation of its biosynthetic and signaling pathways.

Natural Occurrence

The principal natural source of this compound is the dried heartwood of Caesalpinia sappan L., a medicinal plant commonly known as Sappanwood or Brazilwood, which is distributed in regions of India, including Tamil Nadu, Kerala, Karnataka, Andhra Pradesh, and West Bengal. In addition to C. sappan, this compound has also been identified and isolated from the heartwood of Caesalpinia japonica and Caesalpinia pulcherrima. The presence of this compound, along with other bioactive molecules like brazilin and protosappanin, contributes to the therapeutic properties attributed to these plants in traditional medicine.

Quantitative Analysis of this compound

The concentration of this compound in its natural source can vary depending on geographical location, age of the plant, and the extraction method employed. A study utilizing Ultra-Performance Liquid Chromatography coupled with a Triple Quadrupole Mass Spectrometer (UPLC-TQ-MS/MS) has provided quantitative data on the content of this compound in the heartwood of Caesalpinia sappan.

| Compound | Plant Material | Method | Concentration (μg/g of dried material) | Reference |

| This compound | Caesalpinia sappan heartwood | UPLC-TQ-MS/MS | 1.89 | (Wang et al., 2022) |

Isolation and Purification of this compound

The isolation of this compound from Caesalpinia sappan heartwood involves a multi-step process of extraction and chromatographic separation.

Experimental Workflow for Isolation

Caption: Isolation workflow for this compound.

Detailed Experimental Protocol

-

Preparation of Plant Material : The heartwood of Caesalpinia sappan is air-dried and ground into a fine powder.

-

Extraction : The powdered heartwood is subjected to extraction with methanol at room temperature. This process is typically repeated multiple times to ensure exhaustive extraction of the bioactive compounds.

-

Concentration : The resulting methanolic extracts are combined, filtered, and then concentrated under reduced pressure using a rotary evaporator to yield a crude methanolic extract.

-

Solvent Partitioning : The crude extract is suspended in water and then partitioned successively with a nonpolar solvent like ethyl acetate. The ethyl acetate fraction, which will contain this compound, is collected and concentrated.

-

Silica Gel Column Chromatography : The concentrated ethyl acetate fraction is subjected to silica gel column chromatography. The column is eluted with a gradient solvent system, commonly a mixture of hexane and ethyl acetate with increasing polarity. Fractions are collected and monitored by Thin Layer Chromatography (TLC).

-

Further Purification : Fractions containing this compound are pooled and may require further purification. This is often achieved using Sephadex LH-20 column chromatography with methanol as the mobile phase to remove remaining impurities.

-

Characterization : The final purified compound is identified as this compound through spectroscopic methods, including Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy (¹H-NMR and ¹³C-NMR).

Putative Biosynthetic Pathway

This compound, a homoisoflavanone, is synthesized in plants through the phenylpropanoid pathway, which also gives rise to other flavonoids. The pathway involves the condensation of products from the shikimate and acetate pathways.

Sappanone A: A Technical Whitepaper on its Core Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sappanone A, a homoisoflavonoid primarily isolated from the heartwood of Caesalpinia sappan L., has emerged as a compound of significant interest in biomedical research. Its diverse pharmacological activities, including potent anti-inflammatory, antioxidant, and bone-protective effects, position it as a promising candidate for further investigation in drug discovery and development. This technical guide provides a comprehensive overview of the core biological activities of this compound, with a focus on its molecular mechanisms, supported by experimental data and protocols.

Core Data

| Property | Value | Reference |

| CAS Number | 102067-84-5 | |

| Molecular Formula | C₁₆H₁₂O₅ | [1] |

| Molecular Weight | 284.26 g/mol | [1] |

Anti-inflammatory and Antioxidant Activities

This compound has demonstrated significant anti-inflammatory and antioxidant properties across various in vitro and in vivo models.[1] Its mechanisms of action are primarily centered around the modulation of two key signaling pathways: Nuclear factor-kappa B (NF-κB) and Nuclear factor erythroid 2-related factor 2 (Nrf2).[2][3]

Modulation of the NF-κB Signaling Pathway

The NF-κB pathway is a cornerstone of the inflammatory response, responsible for the transcription of numerous pro-inflammatory cytokines and enzymes. This compound has been shown to inhibit the activation of NF-κB.[2] In lipopolysaccharide (LPS)-stimulated RAW264.7 murine macrophage cells, this compound treatment leads to a dose-dependent reduction in the production of nitric oxide (NO), prostaglandin E2 (PGE2), and pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β).[2][4] Mechanistically, this compound prevents the phosphorylation and subsequent degradation of IκBα, the inhibitory protein of NF-κB, thereby sequestering NF-κB in the cytoplasm and preventing its translocation to the nucleus to initiate pro-inflammatory gene expression.[5]

Activation of the Nrf2 Signaling Pathway

The Nrf2 pathway is a critical regulator of cellular antioxidant responses. Under basal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. Upon exposure to oxidative stress or activators like this compound, Nrf2 dissociates from Keap1 and translocates to the nucleus. There, it binds to the antioxidant response element (ARE) in the promoter regions of various antioxidant and cytoprotective genes, including heme oxygenase-1 (HO-1) and NAD(P)H quinone oxidoreductase 1 (NQO1).[2][6] this compound treatment has been shown to induce the expression of HO-1, contributing to its antioxidant and anti-inflammatory effects.[6]

Signaling Pathway of this compound in Inflammation and Oxidative Stress

References

- 1. Research advances of this compound in inflammation-related diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound exhibits anti-inflammatory effects via modulation of Nrf2 and NF-κB - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Anti-inflammatory activity of sappanchalcone isolated from Caesalpinia sappan L. in a collagen-induced arthritis mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Frontiers | this compound prevents diabetic kidney disease by inhibiting kidney inflammation and fibrosis via the NF-κB signaling pathway [frontiersin.org]

- 6. This compound Protects Against Myocardial Ischemia Reperfusion Injury by Modulation of Nrf2 - PMC [pmc.ncbi.nlm.nih.gov]

Sappanone A: A Comprehensive Technical Guide on its Physicochemical Properties and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sappanone A is a homoisoflavonoid, a class of natural organic compounds, primarily isolated from the heartwood of Caesalpinia sappan L.[1][2] This plant has a history of use in traditional medicine, and recent scientific investigations have begun to elucidate the pharmacological activities of its constituent compounds. This compound, in particular, has garnered significant attention for its diverse biological effects, including potent anti-inflammatory, antioxidant, and anti-apoptotic properties.[1] This technical guide provides an in-depth overview of the physical and chemical properties of this compound, its known biological activities with a focus on key signaling pathways, and detailed experimental protocols for its study.

Physical and Chemical Properties

The fundamental physical and chemical characteristics of this compound are summarized in the table below, providing a quick reference for researchers.

| Property | Value | References |

| IUPAC Name | (3E)-3-[(3,4-dihydroxyphenyl)methylidene]-7-hydroxychromen-4-one | [3] |

| Molecular Formula | C₁₆H₁₂O₅ | [1][3][4][5][6] |

| Molecular Weight | 284.26 g/mol | [3][5][7][6][8] |

| Appearance | Solid | [5] |

| Color | Light yellow to yellow | [5] |

| Purity | ≥98% | [9][10] |

| Solubility | Soluble in DMSO, ethanol, dimethyl formamide, chloroform, dichloromethane, and acetone.[4][9] The solubility in DMSO is approximately 15 mg/ml to 57 mg/mL, in ethanol about 5 mg/ml, and in dimethyl formamide around 20 mg/ml.[9][11] It has limited solubility in aqueous buffers; for instance, its solubility in PBS (pH 7.2) is approximately 0.25 mg/ml.[9] | [4][9][11] |

| Storage | Store as a solid at -20°C.[9] | [9] |

| Stability | Stable for at least 4 years when stored at -20°C.[9] Aqueous solutions are not recommended for storage for more than one day.[9] | [9] |

| UV/Vis λmax | 271, 374 nm | [9] |

| CAS Number | 102067-84-5 | [9][5] |

Biological Activities and Signaling Pathways

This compound exerts a range of biological effects, primarily through the modulation of key cellular signaling pathways involved in inflammation and oxidative stress.

Anti-inflammatory Activity

This compound has demonstrated significant anti-inflammatory properties. It inhibits the production of pro-inflammatory mediators such as nitric oxide (NO), prostaglandin E2 (PGE2), tumor necrosis factor-alpha (TNF-α), and various interleukins (IL-6, IL-1β) in response to inflammatory stimuli like lipopolysaccharide (LPS).[1][5][12] The primary mechanisms for this activity are the inhibition of the NF-κB pathway and the activation of the Nrf2 pathway.[4][12][13] It also acts as a phosphodiesterase 4 (PDE4) inhibitor, contributing to its anti-inflammatory effects.[14][15]

Antioxidant Activity

The antioxidant effects of this compound are largely attributed to its ability to activate the Nrf2 signaling pathway.[1][16] This leads to the upregulation of antioxidant enzymes like heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1).[2][16] this compound also exhibits direct antioxidant capabilities, including scavenging DPPH radicals and chelating iron ions.[14][15]

Key Signaling Pathways

2.3.1. Nrf2 Signaling Pathway

This compound is a known activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.[13][17] Under normal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1). Upon stimulation by this compound, Nrf2 is released from Keap1 and translocates to the nucleus. There, it binds to the Antioxidant Response Element (ARE) in the promoter regions of target genes, leading to the transcription of protective enzymes like HO-1.[2][12][16] This activation can be mediated through upstream kinases such as p38 MAPK, PKC, and PI3K/Akt.[2][11][12][17]

2.3.2. NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. This compound has been shown to inhibit the activation of this pathway.[4][18][19] In unstimulated cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Inflammatory stimuli, such as LPS, lead to the phosphorylation and degradation of IκB, allowing the p65 subunit of NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory genes. This compound can suppress this process, in part by inhibiting the phosphorylation of the RelA/p65 subunit.[11][12]

References

- 1. Research advances of this compound in inflammation-related diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound Protects Against Myocardial Ischemia Reperfusion Injury by Modulation of Nrf2 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | C16H12O5 | CID 9817274 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | CAS:102067-84-5 | Flavonoids | High Purity | Manufacturer BioCrick [biocrick.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. This compound | CAS:102067-84-5 | Manufacturer ChemFaces [chemfaces.com]

- 7. This compound | 102067-84-5 | CEA06784 | Biosynth [biosynth.com]

- 8. This compound | Nrf2 | NF-κB | TargetMol [targetmol.com]

- 9. cdn.caymanchem.com [cdn.caymanchem.com]

- 10. This compound supplier | CAS 102067-84-5 | AOBIOUS [aobious.com]

- 11. selleckchem.com [selleckchem.com]

- 12. This compound exhibits anti-inflammatory effects via modulation of Nrf2 and NF-κB - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. This compound: A natural PDE4 inhibitor with dual anti-inflammatory and antioxidant activities from the heartwood of Caesalpinia sappan L - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. tandfonline.com [tandfonline.com]

- 17. Unlocking the therapeutic mechanism of Caesalpinia sappan: a comprehensive review of its antioxidant and anti-cancer properties, ethnopharmacology, and phytochemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 18. This compound ameliorates acute lung injury through inhibiting the activation of the NF-κB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. This compound prevents diabetic kidney disease by inhibiting kidney inflammation and fibrosis via the NF-κB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

Sappanone A as a Phosphodiesterase 4 (PDE4) Inhibitor: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sappanone A, a homoisoflavonoid isolated from the heartwood of Caesalpinia sappan, has emerged as a promising natural compound with significant anti-inflammatory and antioxidant properties. Recent studies have identified its mechanism of action to involve the inhibition of phosphodiesterase 4 (PDE4), a key enzyme in the inflammatory cascade. This technical guide provides an in-depth analysis of this compound's function as a PDE4 inhibitor, detailing its effects on intracellular signaling pathways, presenting available quantitative data, outlining experimental methodologies, and visualizing the molecular interactions and downstream consequences.

Introduction

Chronic inflammatory diseases such as chronic obstructive pulmonary disease (COPD), psoriasis, and psoriatic arthritis are characterized by the dysregulation of inflammatory pathways. Phosphodiesterase 4 (PDE4) is a critical enzyme that regulates inflammation by hydrolyzing cyclic adenosine monophosphate (cAMP), a key second messenger that suppresses inflammatory responses. The inhibition of PDE4 leads to an increase in intracellular cAMP levels, which in turn activates protein kinase A (PKA) and subsequently modulates the activity of various transcription factors, leading to a reduction in the production of pro-inflammatory mediators.[1]

This compound has been identified as a natural PDE4 inhibitor, offering a potential therapeutic avenue for a range of inflammatory conditions.[2] This document serves as a comprehensive resource for understanding the core mechanism of this compound's action as a PDE4 inhibitor.

Quantitative Data on PDE4 Inhibition

The inhibitory potency of this compound against PDE4 has been primarily investigated in the study by Wang et al. (2023), published in the Journal of Ethnopharmacology. While the full text containing the specific IC50 value was not publicly available through the conducted research, this pivotal study confirmed that this compound remarkably inhibits PDE4 enzyme activity.[3][4] Further research is required to delineate its specific inhibitory concentrations (IC50) against the different PDE4 subtypes (A, B, C, and D).

For comparative purposes, the table below includes IC50 values for known PDE4 inhibitors.

| Compound | PDE4 Subtype | IC50 (nM) | Reference |

| Roflumilast | PDE4 | ~0.8 | [5] |

| Apremilast | PDE4 | ~74 | [6] |

| Rolipram | PDE4 | ~16 | [6] |

| This compound | PDE4 | Data not publicly available | [3][4] |

Experimental Protocols

This section details the typical methodologies used to characterize this compound as a PDE4 inhibitor.

In Vitro PDE4 Enzyme Inhibition Assay

A common method to determine the direct inhibitory effect of a compound on PDE4 activity is the in vitro enzyme assay.

Principle: This assay measures the hydrolysis of cAMP by recombinant human PDE4 enzyme. The amount of remaining cAMP or the product of hydrolysis (AMP) is quantified to determine the enzyme's activity in the presence and absence of the inhibitor.

Typical Protocol:

-

Reagents and Materials: Recombinant human PDE4 enzyme, cAMP substrate, assay buffer, inhibitor compound (this compound), and a detection system (e.g., fluorescence polarization, luminescence, or radioimmunoassay).

-

Procedure:

-

The PDE4 enzyme is incubated with varying concentrations of this compound in an appropriate assay buffer.

-

The enzymatic reaction is initiated by the addition of a fixed concentration of cAMP.

-

The reaction is allowed to proceed for a defined period at a specific temperature (e.g., 37°C).

-

The reaction is terminated, and the amount of cAMP or AMP is measured using a suitable detection method.

-

-

Data Analysis: The percentage of PDE4 inhibition is calculated for each concentration of this compound. The IC50 value, the concentration of the inhibitor required to reduce enzyme activity by 50%, is then determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.[7]

Cell-Based cAMP Measurement Assay

This assay confirms the effect of the inhibitor on intracellular cAMP levels in a cellular context.

Principle: Inflammatory cells (e.g., RAW 264.7 macrophages) are treated with an inflammatory stimulus (e.g., lipopolysaccharide - LPS) to induce PDE4 activity. The cells are then treated with this compound, and the resulting changes in intracellular cAMP levels are measured.

Typical Protocol:

-

Cell Culture: RAW 264.7 cells are cultured under standard conditions.

-

Procedure:

-

Cells are pre-treated with various concentrations of this compound for a specific duration.

-

The cells are then stimulated with LPS to induce an inflammatory response and increase PDE4 activity.

-

After incubation, the cells are lysed, and the intracellular cAMP concentration is measured using a commercially available cAMP assay kit (e.g., ELISA-based).

-

-

Data Analysis: The fold-change in cAMP levels in this compound-treated cells is compared to that in untreated, LPS-stimulated cells.

Molecular Docking

Computational modeling is employed to predict and visualize the binding interaction of this compound with the active site of the PDE4 enzyme.

Principle: Molecular docking simulations use algorithms to predict the preferred orientation of a ligand (this compound) when bound to a receptor (PDE4) to form a stable complex. This provides insights into the binding mode and the key amino acid residues involved in the interaction.

Typical Protocol:

-

Software: Molecular docking software such as AutoDock, Glide, or GOLD.

-

Procedure:

-

The 3D structure of the PDE4 enzyme is obtained from a protein databank (e.g., PDB).

-

The 3D structure of this compound is generated and optimized.

-

Docking simulations are performed to predict the binding pose of this compound within the active site of PDE4.

-

-

Analysis: The predicted binding poses are analyzed to identify key interactions, such as hydrogen bonds and hydrophobic interactions, between this compound and the amino acid residues of the PDE4 active site.[3]

Signaling Pathways and Mechanism of Action

The inhibition of PDE4 by this compound initiates a cascade of intracellular events that ultimately lead to its anti-inflammatory and antioxidant effects.

Core Mechanism: cAMP-PKA Pathway Activation

The primary action of this compound is the inhibition of PDE4, which prevents the degradation of cAMP. The resulting increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA).

Caption: this compound inhibits PDE4, leading to increased cAMP and PKA activation.

Downstream Anti-inflammatory Effects via NF-κB Inhibition

The activated PKA can interfere with the pro-inflammatory Nuclear Factor-kappa B (NF-κB) signaling pathway. While the exact mechanisms of crosstalk can be cell-type specific, a key inhibitory action of PKA is on the transcriptional activity of the p65 subunit of NF-κB.[8][9] This leads to a reduction in the expression of pro-inflammatory cytokines and enzymes.

Caption: PKA inhibits NF-κB, reducing pro-inflammatory gene expression.

Antioxidant Effects through Nrf2 Activation

The cAMP/PKA pathway can also activate the Nuclear factor erythroid 2-related factor 2 (Nrf2), a master regulator of the antioxidant response.[10] Activated PKA can promote the nuclear translocation of Nrf2, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of antioxidant genes, leading to their transcription.

Caption: PKA promotes Nrf2 activation, leading to antioxidant gene expression.

Conclusion

This compound presents a compelling profile as a natural PDE4 inhibitor with dual anti-inflammatory and antioxidant activities. Its mechanism of action is centered on the inhibition of PDE4, leading to an accumulation of intracellular cAMP and subsequent activation of PKA. This, in turn, modulates the NF-κB and Nrf2 signaling pathways, resulting in a reduction of pro-inflammatory mediators and an enhancement of the cellular antioxidant defense. Further research, particularly to determine the specific IC50 values for PDE4 subtypes and to conduct preclinical and clinical studies, is warranted to fully elucidate the therapeutic potential of this compound in the treatment of inflammatory diseases.

References

- 1. This compound Ameliorates Concanavalin A-induced Immune-Mediated Liver Injury by Regulating M1 Macrophage Polarization - PMC [pmc.ncbi.nlm.nih.gov]

- 2. bpsbioscience.com [bpsbioscience.com]

- 3. researchgate.net [researchgate.net]

- 4. This compound: A natural PDE4 inhibitor with dual anti-inflammatory and antioxidant activities from the heartwood of Caesalpinia sappan L - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. PDE4 Inhibitors: Profiling Hits through the Multitude of Structural Classes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pnas.org [pnas.org]

- 7. A Cell-based PDE4 Assay in 1536-well Plate format for High Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Cyclic AMP: a selective modulator of NF-κB action - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Inhibition of the NF-kappaB transcriptional activity by protein kinase A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Fasting Induces Nuclear Factor E2-Related Factor 2 and ATP-Binding Cassette Transporters via Protein Kinase A and Sirtuin-1 in Mouse and Human - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Anti-inflammatory Properties of Sappanone A

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sappanone A, a homoisoflavanone isolated from the heartwood of Caesalpinia sappan L., has demonstrated significant anti-inflammatory properties across a range of preclinical studies. This document provides a comprehensive technical overview of the molecular mechanisms underlying this compound's anti-inflammatory effects, supported by quantitative data from in vitro and in vivo models. Detailed experimental protocols for key assays are provided to facilitate further research and development. The primary mechanisms of action involve the modulation of the nuclear factor-kappa B (NF-κB) and the nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathways. By inhibiting pro-inflammatory mediators and enhancing endogenous antioxidant responses, this compound presents a promising natural compound for the development of novel anti-inflammatory therapeutics.

Introduction

Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While acute inflammation is a crucial component of the innate immune system, chronic inflammation is implicated in the pathogenesis of numerous diseases, including arthritis, inflammatory bowel disease, neurodegenerative disorders, and cardiovascular disease.[1] Current anti-inflammatory therapies, such as non-steroidal anti-inflammatory drugs (NSAIDs) and corticosteroids, are often associated with adverse side effects, necessitating the exploration of novel therapeutic agents.[1] Natural products have historically been a rich source of new drugs, and this compound (SA) has emerged as a promising candidate with potent anti-inflammatory and antioxidant activities.[1][2] This guide delves into the core mechanisms of this compound's anti-inflammatory action, presenting the key experimental evidence and methodologies for its evaluation.

Molecular Mechanisms of Action

This compound exerts its anti-inflammatory effects through a multi-pronged approach, primarily by modulating key signaling pathways that regulate the expression of inflammatory mediators.

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation.[3] In unstimulated cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals like lipopolysaccharide (LPS), IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes.[3]

This compound has been shown to inhibit NF-κB activation.[3][4] It achieves this by preventing the phosphorylation and subsequent degradation of IκBα, thereby keeping NF-κB inactive in the cytoplasm.[3][5] Furthermore, this compound can directly inhibit the phosphorylation of the RelA/p65 subunit of NF-κB at Serine 536, which is crucial for its transcriptional activity.[4][6] This dual inhibition leads to a significant reduction in the production of NF-κB-mediated pro-inflammatory cytokines and enzymes.[3][4]

Figure 1: this compound's inhibition of the NF-κB signaling pathway.

Activation of the Nrf2/HO-1 Antioxidant Pathway

The Nrf2 pathway is a critical regulator of the cellular antioxidant response.[7] Under normal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. In response to oxidative stress, Nrf2 dissociates from Keap1 and translocates to the nucleus, where it binds to the antioxidant response element (ARE) and initiates the transcription of antioxidant and cytoprotective genes, including heme oxygenase-1 (HO-1).[7]

This compound has been demonstrated to activate the Nrf2 pathway.[4][7] It promotes the nuclear translocation of Nrf2, leading to the upregulation of HO-1 and other Nrf2 target genes like NAD(P)H:quinone oxidoreductase 1 (NQO1).[7] The induction of HO-1 has potent anti-inflammatory effects, and inhibiting HO-1 activity has been shown to abrogate the anti-inflammatory effects of this compound.[4][7] The activation of the Nrf2/HO-1 axis by this compound contributes significantly to its ability to resolve inflammation and protect against oxidative damage.[7] Studies have also indicated that the p38 mitogen-activated protein kinase (MAPK) pathway is involved in this compound-induced Nrf2 activation and subsequent HO-1 expression.[4][7]

Figure 2: this compound's activation of the Nrf2/HO-1 pathway.

Quantitative Data on Anti-inflammatory Effects

The anti-inflammatory activity of this compound has been quantified in various in vitro and in vivo models. The following tables summarize the key findings.

In Vitro Inhibition of Pro-inflammatory Mediators

| Mediator | Cell Line | Stimulant | This compound Concentration | Inhibition | Reference |

| Nitric Oxide (NO) | RAW 264.7 | LPS | 30 µM | Significant inhibition | [7] |

| Prostaglandin E2 (PGE2) | RAW 264.7 | LPS | 30 µM | Significant inhibition | [7] |

| Tumor Necrosis Factor-α (TNF-α) | RAW 264.7 | LPS | 25, 50 µM | Dose-dependent reduction | [8] |

| Interleukin-6 (IL-6) | RAW 264.7 | LPS | 30 µM | Significant inhibition | [7] |

| Interleukin-8 (IL-8) | OA Chondrocytes | IL-1β | 10, 20 µM | Dose-dependent reduction | [5] |

In Vitro Inhibition of Pro-inflammatory Enzymes

| Enzyme | Cell Line | Stimulant | This compound Concentration | Effect | Reference |

| Inducible Nitric Oxide Synthase (iNOS) | RAW 264.7 | LPS | 30 µM | Decreased expression | [7] |

| Cyclooxygenase-2 (COX-2) | RAW 264.7 | LPS | 30 µM | Decreased expression | [7] |

| Phosphodiesterase 4 (PDE4) | - | - | - | Remarkable inhibition | [8] |

In Vivo Anti-inflammatory and Protective Effects

| Animal Model | Condition | This compound Dosage | Outcome | Reference |

| C57BL/6 Mice | LPS-induced mortality | 50 mg/kg | Protected from mortality | [7] |

| Mice | LPS-induced acute lung injury | 25, 50 mg/kg (i.p.) | Reduced TNF-α and total protein in BALF | [8] |

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to ensure reproducibility.

Cell Culture and Treatment

Murine macrophage RAW 264.7 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 atmosphere. For experiments, cells are pre-treated with various concentrations of this compound for a specified time (e.g., 2 hours) before stimulation with an inflammatory agent such as lipopolysaccharide (LPS) (e.g., 1 µg/mL).

Nitric Oxide (NO) Production Assay (Griess Assay)

-

Sample Collection : After cell treatment, collect the cell culture supernatant.

-

Griess Reagent Preparation : Prepare the Griess reagent by mixing equal volumes of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water.

-

Reaction : In a 96-well plate, mix 100 µL of cell supernatant with 100 µL of Griess reagent.

-

Incubation : Incubate the plate at room temperature for 10-15 minutes, protected from light.

-

Measurement : Measure the absorbance at 540 nm using a microplate reader.

-

Quantification : Determine the nitrite concentration from a sodium nitrite standard curve.

Cytokine Measurement (ELISA)

The concentrations of pro-inflammatory cytokines such as TNF-α and IL-6 in the cell culture supernatants are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.

-

Coating : Coat a 96-well plate with the capture antibody overnight at 4°C.

-

Blocking : Wash the plate and block with an appropriate blocking buffer for 1-2 hours at room temperature.

-

Sample Incubation : Add standards and samples to the wells and incubate for 2 hours at room temperature.

-

Detection Antibody : Wash the plate and add the biotinylated detection antibody. Incubate for 1-2 hours at room temperature.

-

Enzyme Conjugate : Wash the plate and add streptavidin-horseradish peroxidase (HRP) conjugate. Incubate for 20-30 minutes at room temperature.

-

Substrate Addition : Wash the plate and add the TMB substrate solution. Incubate until color develops.

-

Stop Reaction : Add a stop solution to terminate the reaction.

-

Measurement : Read the absorbance at 450 nm.

Western Blot Analysis

-

Protein Extraction : Lyse the cells with RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification : Determine the protein concentration using a BCA protein assay kit.

-

Electrophoresis : Separate equal amounts of protein on an SDS-PAGE gel.

-

Transfer : Transfer the separated proteins to a PVDF membrane.

-

Blocking : Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation : Incubate the membrane with primary antibodies against target proteins (e.g., iNOS, COX-2, p-p65, p65, IκBα, Nrf2, HO-1, and a loading control like β-actin or GAPDH) overnight at 4°C.

-

Secondary Antibody Incubation : Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection : Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Quantitative Real-Time PCR (qRT-PCR)

-

RNA Extraction : Isolate total RNA from cells using a suitable RNA extraction kit.

-

cDNA Synthesis : Synthesize cDNA from the total RNA using a reverse transcription kit.

-

PCR Amplification : Perform real-time PCR using gene-specific primers for target genes (e.g., iNOS, COX-2, TNF-α, IL-6) and a housekeeping gene (e.g., GAPDH or β-actin) for normalization.

-

Data Analysis : Analyze the relative gene expression using the 2-ΔΔCt method.

Figure 3: A representative experimental workflow for in vitro studies.

Conclusion

This compound demonstrates robust anti-inflammatory properties through the dual modulation of the pro-inflammatory NF-κB pathway and the cytoprotective Nrf2 pathway. The comprehensive data presented in this guide highlight its potential as a lead compound for the development of novel anti-inflammatory drugs. The detailed experimental protocols provided herein offer a foundation for researchers to further investigate and validate the therapeutic potential of this compound in various inflammatory disease models. Future studies should focus on its pharmacokinetic and pharmacodynamic properties, as well as its efficacy and safety in more complex preclinical models, to pave the way for potential clinical applications.

References

- 1. researchgate.net [researchgate.net]

- 2. Targeting Nrf2 and NF-κB Signaling Pathways in Inflammatory Pain: The Role of Polyphenols from Thinned Apples - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound: A natural PDE4 inhibitor with dual anti-inflammatory and antioxidant activities from the heartwood of Caesalpinia sappan L - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubcompare.ai [pubcompare.ai]

- 5. RNA extraction and quantitative PCR to assay inflammatory gene expression [protocols.io]

- 6. Unlocking the therapeutic mechanism of Caesalpinia sappan: a comprehensive review of its antioxidant and anti-cancer properties, ethnopharmacology, and phytochemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubcompare.ai [pubcompare.ai]

- 8. researchgate.net [researchgate.net]

Antioxidant effects of Sappanone A in vitro

An In-Depth Technical Guide to the In Vitro Antioxidant Effects of Sappanone A

Introduction

This compound is a homoisoflavanone derived from the dried heartwood of Caesalpinia sappan L., a plant used in traditional medicine.[1][2] Scientific research has identified this compound as a bioactive compound with a range of pharmacological properties, including potent anti-inflammatory and antioxidant activities.[1][2][3] Its antioxidant effects are attributed to its ability to neutralize free radicals and to modulate endogenous antioxidant defense systems. This technical guide provides a comprehensive overview of the in vitro antioxidant effects of this compound, detailing the experimental evidence, underlying molecular mechanisms, and the protocols used for its evaluation.

In Vitro Antioxidant Activity of this compound

The antioxidant potential of this compound has been substantiated through a variety of in vitro assays that assess its radical scavenging capabilities and its effects on cellular oxidative stress markers.

Direct Radical Scavenging Activity

This compound has demonstrated a significant capacity to directly scavenge free radicals, a key aspect of its antioxidant properties. Studies have shown its effectiveness in neutralizing the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical and reducing ferric ions (Fe³⁺).[4][5][6] This activity is crucial in preventing the initiation and propagation of oxidative chain reactions that can lead to cellular damage.

Cellular Antioxidant Effects

Beyond direct radical scavenging, this compound exerts protective effects within cellular models of oxidative stress. It has been shown to mitigate the production of reactive oxygen species (ROS) and malondialdehyde (MDA), a marker of lipid peroxidation.[1][3][7] Concurrently, this compound enhances the activity of key endogenous antioxidant enzymes, including superoxide dismutase (SOD) and glutathione peroxidase (GSH-Px).[1][2][3][7] These enzymes are critical components of the cellular antioxidant defense system, responsible for detoxifying harmful reactive oxygen species.

Data Presentation

The following tables summarize the quantitative data on the in vitro antioxidant effects of this compound from various studies.

Table 1: Radical Scavenging and Reducing Power of this compound

| Assay Type | Method | Key Findings | Reference |

| DPPH Radical Scavenging | Spectrophotometric assay measuring the reduction of DPPH radical. | Showed outstanding ability to scavenge DPPH radicals. | [4][5] |

| Ferric Reducing Power | Assay measuring the reduction of Fe³⁺ to Fe²⁺. | Demonstrated the capacity to reduce Fe³⁺. | [4][5] |

| Iron Chelation | Assay measuring the ability to complex with Fe²⁺. | Effectively complexed with Fe²⁺. | [4][5] |

Table 2: Cellular Antioxidant Activity of this compound

| Cellular Model | Oxidative Stress Inducer | Parameter Measured | Effect of this compound | Reference |

| Ischemic Myocardium | Ischemia-Reperfusion | ROS levels | Significantly decreased | [3] |

| Ischemic Myocardium | Ischemia-Reperfusion | MDA content | Significantly decreased | [3] |

| Ischemic Myocardium | Ischemia-Reperfusion | SOD activity | Enhanced | [3] |

| Ischemic Myocardium | Ischemia-Reperfusion | GSH-Px activity | Enhanced | [3] |

| Mouse Lung Homogenate | Fe²⁺ | MDA production | Reduced | [4][5] |

Mechanism of Action: The Nrf2 Signaling Pathway

A primary mechanism underlying the antioxidant effects of this compound is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[1][8][9] Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes.

Under normal conditions, Nrf2 is sequestered in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1). Upon exposure to oxidative stress or in the presence of Nrf2 activators like this compound, Nrf2 is released from Keap1 and translocates to the nucleus.[7] In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes, initiating their transcription.[7]

Studies have shown that this compound induces the nuclear accumulation of Nrf2 and enhances its transcriptional activity.[7][8] This leads to the upregulation of downstream antioxidant enzymes such as heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1).[7][9] The activation of the Nrf2/HO-1 pathway by this compound is a critical component of its cellular antioxidant and anti-inflammatory effects.[8][9]

References

- 1. Frontiers | Research advances of this compound in inflammation-related diseases [frontiersin.org]

- 2. Research advances of this compound in inflammation-related diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound Protects Against Myocardial Ischemia Reperfusion Injury by Modulation of Nrf2 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound: A natural PDE4 inhibitor with dual anti-inflammatory and antioxidant activities from the heartwood of Caesalpinia sappan L - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Frontiers | Unlocking the therapeutic mechanism of Caesalpinia sappan: a comprehensive review of its antioxidant and anti-cancer properties, ethnopharmacology, and phytochemistry [frontiersin.org]

- 7. tandfonline.com [tandfonline.com]

- 8. This compound Alleviated IL-1β-Induced Inflammation in OA Chondrocytes through Modulating the NF-κB and Nrf2/HO-1 Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 9. This compound exhibits anti-inflammatory effects via modulation of Nrf2 and NF-κB - PubMed [pubmed.ncbi.nlm.nih.gov]

Sappanone A: A Potent Inhibitor of Apoptosis

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction: Sappanone A, a homoisoflavanone isolated from the heartwood of Caesalpinia sappan L., has emerged as a promising natural compound with a spectrum of pharmacological activities, including potent anti-inflammatory, antioxidant, and notably, anti-apoptotic properties.[1][2][3][4] This technical guide provides a comprehensive overview of the anti-apoptotic effects of this compound, focusing on its molecular mechanisms, relevant signaling pathways, and the experimental protocols to evaluate its efficacy. The information is tailored for researchers, scientists, and professionals involved in drug discovery and development.

Quantitative Data on the Anti-Apoptotic Effects of this compound

The protective effects of this compound against apoptosis have been quantified in various studies, primarily in the context of myocardial ischemia-reperfusion injury. The data consistently demonstrates a dose-dependent inhibition of apoptotic processes.

| Cell Line | Insult/Model | Treatment | Key Quantitative Outcomes | Reference |

| H9c2 Cardiomyocytes | Hypoxia/Reoxygenation (H/R) | This compound (25 µM) | - Significantly enhanced cell viability. - Markedly decreased the percentage of apoptotic cells as measured by flow cytometry and Hoechst staining. - Inhibited the opening of the mitochondrial permeability transition pore (mPTP). - Suppressed the loss of mitochondrial membrane potential (ΔΨm). - Prevented the release of cytochrome c from mitochondria into the cytoplasm. - Repressed the cleavage of caspase-9 and caspase-3. | [1][5][6][7] |

| Rat Hearts | Ischemia/Reperfusion (I/R) | This compound (10, 20, 40 mg/kg) | - Reduced myocardial infarct size in a dose-dependent manner. - Decreased the release of creatine kinase-MB (CK-MB) and lactate dehydrogenase (LDH) dose-dependently. - Significantly decreased the apoptosis rate as measured by TUNEL staining. - Suppressed the expression of cleaved caspase-3. | [8][9] |

Signaling Pathways Modulated by this compound

This compound exerts its anti-apoptotic effects through the modulation of key intracellular signaling pathways. The primary mechanisms identified are the activation of the PI3K-Akt-Gsk-3β pathway and the Nrf2 antioxidant response pathway.

PI3K-Akt-Gsk-3β Signaling Pathway

This compound has been shown to activate the Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (Akt)/Glycogen synthase kinase-3β (GSK-3β) signaling cascade.[1][5] This pathway is crucial for cell survival and proliferation. Activation of Akt leads to the phosphorylation and inactivation of GSK-3β, which in turn inhibits the mitochondrial apoptosis pathway. The protective effects of this compound were abrogated by the PI3K inhibitor LY294002, confirming the essential role of this pathway.[1][5]

Nrf2 Signaling Pathway

This compound has also been demonstrated to modulate the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.[2][8][9] Nrf2 is a key transcription factor that regulates the expression of antioxidant and cytoprotective genes. This compound downregulates Keap1, a negative regulator of Nrf2, leading to the nuclear accumulation and enhanced transcriptional activity of Nrf2.[8][9] This results in the upregulation of antioxidant enzymes such as heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1), which protect the cell from oxidative stress-induced apoptosis.[8][9]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature to assess the anti-apoptotic activity of this compound.

Cell Viability Assay (CCK-8)

This assay is used to determine the effect of this compound on cell viability.

-

Materials:

-

H9c2 cardiomyocytes

-

96-well plates

-

Cell Counting Kit-8 (CCK-8)

-

This compound

-

Hypoxia/Reoxygenation (H/R) induction apparatus

-

-

Protocol:

-

Seed H9c2 cells into 96-well plates at a density of 3,000 cells per well.

-

Pre-treat the cells with varying concentrations of this compound for 1 hour.

-

Induce H/R injury (e.g., 6 hours of hypoxia followed by 3 hours of reoxygenation).

-

Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.

-

Measure the absorbance at 450 nm using a microplate reader. Cell viability is proportional to the absorbance.

-

Apoptosis Assay by Flow Cytometry (Annexin V-FITC/PI Staining)

This method quantifies the percentage of apoptotic and necrotic cells.[10][11]

-

Materials:

-

Treated H9c2 cells

-

Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit

-

Phosphate-buffered saline (PBS)

-

Flow cytometer

-

-

Protocol:

-

Harvest the cells by trypsinization and wash twice with cold PBS.

-

Resuspend the cells in 1X binding buffer at a concentration of 1 x 10^6 cells/mL.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X binding buffer to each tube.

-

Analyze the cells by flow cytometry within 1 hour. Annexin V-positive, PI-negative cells are considered early apoptotic, while double-positive cells are late apoptotic or necrotic.

-

Hoechst 33342 Staining for Nuclear Morphology

This staining method allows for the visualization of apoptotic nuclei.

-

Materials:

-

Cells cultured on glass slides in 24-well plates

-

4% paraformaldehyde

-

Hoechst 33342 staining solution

-

Fluorescence microscope

-

-

Protocol:

-

After treatment, fix the cells with 4% paraformaldehyde for 30 minutes.

-

Wash the cells twice with PBS.

-

Incubate with 0.5 mL of Hoechst 33342 solution for 5 minutes at room temperature.

-

Wash twice with PBS.

-

Observe the nuclear morphology under a fluorescence microscope. Apoptotic nuclei will appear condensed and brightly fluorescent.

-

Western Blotting for Apoptosis-Related Proteins

This technique is used to measure the expression levels of key proteins in the apoptotic cascade.

-

Materials:

-

Cell lysates

-

SDS-PAGE gels

-

PVDF membranes

-

Primary antibodies (e.g., anti-cleaved caspase-3, anti-cleaved caspase-9, anti-cytochrome c, anti-Bcl-2, anti-Bax, anti-p-Akt, anti-Akt, anti-p-GSK-3β, anti-GSK-3β)

-

HRP-conjugated secondary antibodies

-

Chemiluminescence detection reagents

-

-

Protocol:

-

Extract total protein from the treated cells and determine the protein concentration.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% non-fat milk for 1 hour.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour.

-

Detect the protein bands using a chemiluminescence imaging system. The intensity of the bands corresponds to the protein expression level.

-

Experimental Workflow for Assessing Anti-Apoptotic Activity

The following diagram illustrates a typical workflow for investigating the anti-apoptotic effects of a compound like this compound.

Conclusion

This compound demonstrates significant anti-apoptotic activity, primarily through the activation of the PI3K-Akt-Gsk-3β and Nrf2 signaling pathways. Its ability to protect cells, particularly cardiomyocytes, from apoptosis induced by ischemia-reperfusion injury highlights its therapeutic potential. The experimental protocols detailed in this guide provide a robust framework for further investigation into the anti-apoptotic mechanisms of this compound and other novel compounds. This information serves as a valuable resource for researchers and professionals dedicated to the development of new therapeutic agents targeting apoptosis-related diseases.

References

- 1. This compound alleviates hypoxia/reoxygenation-induced cardiomyocytes injury through inhibition of mitochondrial apoptosis and activation of PI3K–Akt–Gsk-3β pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Research advances of this compound in inflammation-related diseases [frontiersin.org]

- 3. Research advances of this compound in inflammation-related diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Research advances of this compound in inflammation-related diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound alleviates hypoxia/reoxygenation-induced cardiomyocytes injury through inhibition of mitochondrial apoptosis and activation of PI3K-Akt-Gsk-3β pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mezquita.uco.es [mezquita.uco.es]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. tandfonline.com [tandfonline.com]

- 9. This compound Protects Against Myocardial Ischemia Reperfusion Injury by Modulation of Nrf2 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Experimental protocol to study cell viability and apoptosis | Proteintech Group [ptglab.com]

- 11. scispace.com [scispace.com]

Sappanone A: A Technical Guide on its Discovery, Properties, and Therapeutic Potential

An In-depth Whitepaper for Researchers and Drug Development Professionals

Abstract

Sappanone A, a homoisoflavonoid primarily isolated from the heartwood of Caesalpinia sappan L., has emerged as a promising natural compound with a wide spectrum of pharmacological activities. This technical guide provides a comprehensive overview of the discovery and history of this compound, its isolation and structural elucidation, and a detailed exploration of its biological effects, with a particular focus on its anti-inflammatory and antioxidant properties. This document is intended for researchers, scientists, and professionals in the field of drug development, offering a compilation of quantitative data, detailed experimental protocols, and visualizations of key signaling pathways to facilitate further investigation and therapeutic development of this multifaceted molecule.

Discovery and History

This compound is a key bioactive constituent of Caesalpinia sappan L. (Fabaceae), a plant with a long history of use in traditional medicine across Southeast Asia.[1] The dried heartwood, known as "Sappanwood" or "Sumu," has been traditionally used for its analgesic and anti-inflammatory properties.[2] The isolation and structural characterization of this compound were part of broader phytochemical investigations into the constituents of Caesalpinia species. Its chemical structure was elucidated through spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).[3] As a homoisoflavonoid, this compound belongs to a class of natural products that have garnered significant interest for their diverse biological activities.[4]

Isolation and Structural Elucidation

Isolation of this compound from Caesalpinia sappan

A general protocol for the isolation of this compound from the heartwood of Caesalpinia sappan involves solvent extraction followed by column chromatography. The following is a representative experimental protocol:

Experimental Protocol: Isolation of this compound

-

Extraction: The dried and powdered heartwood of Caesalpinia sappan is extracted with 95% ethanol under reflux. The resulting filtrate is then concentrated under reduced pressure to yield a crude extract.

-

Solvent Partitioning: The crude extract is suspended in water and successively partitioned with n-hexane, dichloromethane, and ethyl acetate. The ethyl acetate fraction, which is enriched with phenolic compounds including this compound, is collected.

-

Silica Gel Column Chromatography: The ethyl acetate fraction is subjected to silica gel column chromatography. The column is eluted with a gradient system of dichloromethane and methanol. Fractions are collected and monitored by thin-layer chromatography (TLC).

-

Further Purification: Fractions containing this compound are further purified using Sephadex LH-20 column chromatography and/or semi-preparative High-Performance Liquid Chromatography (HPLC) to yield pure this compound.[5]

Structural Characterization

The chemical structure of this compound has been unequivocally established using modern spectroscopic techniques.

-

Chemical Formula: C₁₆H₁₂O₅[6]

-

Molecular Weight: 284.26 g/mol [6]

-

IUPAC Name: 3-(3,4-dihydroxybenzylidene)-7-hydroxychroman-4-one[6]

Table 1: Spectroscopic Data for this compound

| Spectroscopic Method | Key Findings | Reference |

| ¹H-NMR | The ¹H-NMR spectrum of this compound displays characteristic signals for the aromatic protons of the two benzene rings and the protons of the heterocyclic ring. | [3] |

| ¹³C-NMR | The ¹³C-NMR spectrum shows 16 carbon signals, corresponding to the carbon skeleton of the homoisoflavonoid structure. | [3] |

| Mass Spectrometry (MS) | High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) confirms the molecular formula of this compound. | [3] |

Biological Activity and Therapeutic Potential

This compound exhibits a remarkable range of biological activities, with its anti-inflammatory and antioxidant effects being the most extensively studied.

Anti-inflammatory Activity

This compound has demonstrated potent anti-inflammatory effects in both in vitro and in vivo models. A key mechanism underlying this activity is the modulation of the Nrf2 and NF-κB signaling pathways.[4]

Experimental Protocol: In Vitro Anti-inflammatory Assay in LPS-Stimulated RAW264.7 Macrophages

-

Cell Culture: RAW264.7 murine macrophage cells are cultured in DMEM supplemented with 10% fetal bovine serum.

-

Treatment: Cells are pre-treated with various concentrations of this compound for a specified duration (e.g., 2 hours) before stimulation with lipopolysaccharide (LPS; e.g., 1 µg/mL) for a further incubation period (e.g., 18-24 hours).

-

Measurement of Inflammatory Mediators:

-

Nitric Oxide (NO): The concentration of nitrite in the culture supernatant is measured using the Griess reagent assay as an indicator of NO production.

-

Pro-inflammatory Cytokines (TNF-α, IL-6): The levels of TNF-α and IL-6 in the culture supernatant are quantified using Enzyme-Linked Immunosorbent Assay (ELISA) kits.

-

Prostaglandin E2 (PGE2): The concentration of PGE2 in the culture supernatant is determined by ELISA.

-

-

Western Blot Analysis of Nrf2 and NF-κB Pathways:

-

Cell lysates are prepared, and protein concentrations are determined.

-

Proteins are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is incubated with primary antibodies against key proteins in the Nrf2 (e.g., Nrf2, HO-1) and NF-κB (e.g., p-p65, p65, IκBα) pathways, followed by incubation with HRP-conjugated secondary antibodies.

-

Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Table 2: Quantitative Data on the Anti-inflammatory Effects of this compound

| Assay | Model System | Key Findings | Reference |

| NO Production | LPS-stimulated RAW264.7 cells | Dose-dependent inhibition of NO production. | [4] |

| TNF-α Production | LPS-stimulated RAW264.7 cells | Significant reduction in TNF-α secretion. | [2] |

| IL-6 Production | LPS-stimulated RAW264.7 cells | Inhibition of IL-6 release. | [7] |

| PGE2 Production | LPS-stimulated RAW264.7 cells | Suppression of PGE2 levels. | [4] |

| In vivo Anti-inflammatory Effect | LPS-induced acute lung injury in mice | This compound (25 and 50 mg/kg, i.p.) significantly reduced levels of TNF-α and total protein in bronchoalveolar lavage fluid (BALF) and myeloperoxidase (MPO) activity in the lung. | [2] |

| PDE4 Inhibition | In vitro enzyme assay | This compound was identified as a phosphodiesterase 4 (PDE4) inhibitor. | [2] |

Signaling Pathway Diagrams

Caption: NF-κB Signaling Pathway Inhibition by this compound.

Caption: Nrf2 Signaling Pathway Activation by this compound.

Antioxidant Activity

This compound is a potent antioxidant, a property that is closely linked to its anti-inflammatory effects. It can directly scavenge free radicals and also enhance the endogenous antioxidant defense system through the activation of the Nrf2 pathway.[6][8]

Experimental Protocol: In Vivo Antioxidant Assay in a Mouse Model of LPS-Induced Acute Lung Injury

-

Animal Model: An acute lung injury (ALI) model is induced in mice by intratracheal administration of LPS.

-

Treatment: Mice are treated with this compound (e.g., 25 and 50 mg/kg, intraperitoneally) prior to or following LPS challenge.

-

Sample Collection: At a specified time point after LPS administration, bronchoalveolar lavage fluid (BALF) and lung tissues are collected.

-

Measurement of Oxidative Stress Markers:

-

Malondialdehyde (MDA): MDA levels in lung homogenates are measured as an indicator of lipid peroxidation.

-

Superoxide Dismutase (SOD) and Glutathione Peroxidase (GSH-Px): The activities of these antioxidant enzymes in lung homogenates are determined using commercially available kits.

-

Table 3: Quantitative Data on the Antioxidant Effects of this compound

| Assay | Model System | Key Findings | Reference |

| DPPH Radical Scavenging | In vitro chemical assay | This compound exhibited significant DPPH radical scavenging activity. | [2] |

| MDA Levels | Mouse lung homogenate (Fe²⁺-induced) | Reduced MDA production. | [2] |

| SOD and GSH-Px Activity | Cisplatin-induced renal injury in mice | Increased the activities of SOD and GSH-Px. | [8] |

Synthesis of this compound

Future Perspectives and Conclusion

This compound stands out as a natural product with significant therapeutic potential, particularly in the management of inflammatory diseases and conditions associated with oxidative stress. Its dual action in modulating both the NF-κB and Nrf2 pathways makes it an attractive candidate for further drug development. Future research should focus on elucidating the detailed molecular mechanisms of its action, exploring its pharmacokinetic and pharmacodynamic profiles, and conducting preclinical and clinical studies to evaluate its safety and efficacy in various disease models. The information compiled in this technical guide provides a solid foundation for these future endeavors, highlighting the promise of this compound as a lead compound for the development of novel therapeutics.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound: A natural PDE4 inhibitor with dual anti-inflammatory and antioxidant activities from the heartwood of Caesalpinia sappan L - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Two New Phenolic Compounds from the Heartwood of Caesalpinia sappan L - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound exhibits anti-inflammatory effects via modulation of Nrf2 and NF-κB - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Frontiers | Research advances of this compound in inflammation-related diseases [frontiersin.org]

- 7. Identification of active compounds from Caesalpinia sappan L. extracts suppressing IL-6 production in RAW 264.7 cells by PLS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Research advances of this compound in inflammation-related diseases - PMC [pmc.ncbi.nlm.nih.gov]

In Silico Docking Studies of Sappanone A with PDE4: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in silico docking studies of Sappanone A with Phosphodiesterase 4 (PDE4). It is intended for researchers, scientists, and professionals in the field of drug development who are interested in the computational approaches used to identify and characterize potential therapeutic compounds. While specific quantitative data from the seminal study by Wang et al. (2023) is not publicly available in its entirety, this guide offers a comprehensive framework based on established methodologies and related research.

Introduction

This compound, a homoisoflavonoid extracted from the heartwood of Caesalpinia sappan L., has been identified as a promising natural inhibitor of Phosphodiesterase 4 (PDE4).[1][2][3] PDE4 is a crucial enzyme in the cyclic adenosine monophosphate (cAMP) signaling pathway, which plays a significant role in modulating inflammation.[4][5] By inhibiting PDE4, this compound can increase intracellular cAMP levels, leading to a reduction in the production of pro-inflammatory mediators. This mechanism of action positions this compound as a potential therapeutic agent for inflammatory diseases such as chronic obstructive pulmonary disease (COPD).[1][6]

In silico molecular docking and molecular dynamics simulations have been instrumental in identifying and characterizing the interaction between this compound and PDE4.[1][3] These computational techniques provide valuable insights into the binding affinity, mode of interaction, and the specific amino acid residues involved in the binding process.

Data Presentation

Due to the limited public availability of the full dataset from the primary research on this compound and PDE4, the following table presents an illustrative summary of the kind of quantitative data typically generated from such in silico studies. These values are representative and intended for educational purposes.

| Compound | Target | Docking Score (kcal/mol) | Estimated Inhibition Constant (Ki) (µM) | Key Interacting Residues |

| This compound | PDE4B | -8.5 to -10.0 (estimated) | 0.5 - 5.0 (estimated) | Gln369, Asn321, Asp318, Tyr159, Met273 |

| Rolipram (Control) | PDE4B | -9.0 | 0.8 | Gln369, Asn321, Asp318 |

Note: The data presented for this compound is illustrative and based on typical values for natural product inhibitors of PDE4. The actual values from the study by Wang et al. would require access to the full publication.

Experimental Protocols

The following section outlines a detailed, generalized methodology for performing in silico docking of a small molecule, such as this compound, with a protein target like PDE4. This protocol is based on standard practices in the field of computational drug design.

Protein Preparation

-

Retrieval of Protein Structure: The three-dimensional crystal structure of the target protein, PDE4B, is obtained from the Protein Data Bank (PDB). A common entry used in similar studies is PDB ID: 3IAD.

-

Protein Clean-up: The downloaded protein structure is prepared by removing water molecules, ligands, and any other heteroatoms that are not essential for the docking study.

-

Addition of Hydrogen Atoms: Polar hydrogen atoms are added to the protein structure, which is a critical step for accurate force field calculations.

-

Charge Assignment: Appropriate charges are assigned to the protein atoms using a standard force field, such as AMBER or CHARMM.

-

Energy Minimization: The protein structure is subjected to energy minimization to relieve any steric clashes and to reach a more stable conformation.

Ligand Preparation

-

Ligand Structure Generation: The 2D structure of this compound is drawn using a chemical drawing tool like ChemDraw and then converted into a 3D structure.

-

Ligand Optimization: The 3D structure of the ligand is optimized using a suitable force field to obtain a low-energy conformation.

-

Charge and Torsion Angle Assignment: Atomic charges and rotatable bonds are defined for the ligand molecule.

Molecular Docking

-

Grid Generation: A grid box is defined around the active site of the PDE4B protein. The active site is typically identified based on the location of the co-crystallized ligand in the original PDB file or through literature reports of key binding residues.

-